Bienvenue dans la boutique en ligne BenchChem!

3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Physicochemical profiling Drug-likeness Lipinski parameters

This ortho-bromo, 3,4-difluorophenyl substituted benzofuran-2-carboxamide is a structurally non-fungible pharmacophore aligned with the Darwin Discovery PDE4/TNF patent family. The unique halogen-bonding geometry differentiates it from para-bromo isomers, enabling novel SAR exploration for respiratory, autoimmune, and BET bromodomain programs. Sourced from an established HTS library (F0666 series), it is ready for immediate screening in PDE4 enzymatic, TNF-α release, and antiproliferative assays. Secure a distinct chemical probe that cannot be replicated by generic analogs.

Molecular Formula C22H13BrF2N2O3
Molecular Weight 471.258
CAS No. 888446-94-4
Cat. No. B2523903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
CAS888446-94-4
Molecular FormulaC22H13BrF2N2O3
Molecular Weight471.258
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C22H13BrF2N2O3/c23-15-7-3-1-5-13(15)21(28)27-19-14-6-2-4-8-18(14)30-20(19)22(29)26-12-9-10-16(24)17(25)11-12/h1-11H,(H,26,29)(H,27,28)
InChIKeyKCSAOAROCABLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888446-94-4): Structural and Pharmacological Baseline for Procurement Evaluation


3-(2-Bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888446-94-4) is a synthetic benzofuran-2-carboxamide derivative with the molecular formula C₂₂H₁₄BrF₂N₂O₃ and a molecular weight of 471.26 g/mol, featuring a 2-bromobenzamido substituent at the C3 position and a 3,4-difluorophenyl carboxamide at the C2 position of the benzofuran core [1]. This compound belongs to a therapeutically significant chemical class: benzofuran-2-carboxamides are established pharmacophores with demonstrated inhibitory activity against phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) production, as documented in the Darwin Discovery patent family [2]. The compound is distributed as a high-throughput screening (HTS) library member by Life Chemicals (catalog series F0666) and is structurally positioned for early-stage drug discovery programs targeting inflammatory and proliferative disease pathways .

Why Benzofuran-2-Carboxamide Analogs Cannot Be Interchanged: Evidence from Structure-Activity Relationships


Substitution patterns on the benzofuran-2-carboxamide scaffold profoundly influence biological target engagement, potency, and selectivity. The Darwin Discovery patent series (US5925636, US5972936, WO9744337) explicitly teaches that R₂ substituents (corresponding to the C3 benzamido position on the benzofuran core) and R₅ substituents (the carboxamide N-aryl group) are independently optimized for PDE4 and TNF modulation, meaning that modification at either position is expected to produce non-equivalent pharmacological profiles [1]. Supporting this, Hranjec et al. (2013) demonstrated that structurally distinct benzofuran-2-carboxamides 3a–j and 6a–f exhibited divergent antiproliferative activities, with only specific substitution patterns (e.g., 2-imidazolynyl and 2-N-acetamidopyridyl groups) conferring meaningful tumor cell selectivity at micromolar concentrations [2]. Therefore, the combination of a 2-bromobenzamido group at C3 and a 3,4-difluorophenyl group at the C2 carboxamide nitrogen found in CAS 888446-94-4 represents a structurally non-fungible pharmacophore that cannot be reliably replaced by other in-class compounds without experimental validation.

Quantitative Differentiation Guide: CAS 888446-94-4 vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Non-Brominated Analog

CAS 888446-94-4 possesses an ortho-bromine substituent on the C3 benzamido ring that distinguishes it from its non-brominated analog, 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide. The bromine atom contributes an additional atomic mass of approximately 80 Da, increasing the molecular weight from approximately 391 g/mol to 471.26 g/mol, and elevates calculated logP by an estimated 0.8–1.2 units based on the Hansch π constant for aromatic bromine (+0.86) [1]. While the target compound's molecular weight (471.26) remains within Lipinski's threshold (<500 Da), its elevated logP (estimated XLogP3: 5.5–6.0 compared to ~4.7 for the non-brominated analog) may confer increased membrane permeability at the potential cost of reduced aqueous solubility [2]. These differential physicochemical properties are critical for formulation development and assay design, particularly in cell-based screening where solubility limits can confound potency measurements.

Physicochemical profiling Drug-likeness Lipinski parameters

Dual Fluorine Substitution on the N-Phenyl Ring: Differentiation from Mono-Fluoro and Non-Fluorinated Analogs

The 3,4-difluorophenyl substitution pattern on the C2 carboxamide nitrogen of CAS 888446-94-4 differentiates it from mono-fluorinated analogs such as 3-(2-bromobenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide (CAS 862977-69-3, MW: 453.27 g/mol). Literature precedent in related chemical series demonstrates that the 3,4-difluorophenyl motif can significantly enhance target binding: a systematic SAR study on furan-2-carboxamide-based urotensin-II receptor antagonists identified the 3,4-difluorophenyl analog (compound 1y) as a highly potent UT antagonist with an IC₅₀ of 6 nM, representing a substantial potency gain over mono-fluorinated and non-fluorinated phenyl analogs in the same series [1]. While these data are from a distinct chemotype (furan-2-carboxamides rather than benzofuran-2-carboxamides), the conserved 3,4-difluorophenyl carboxamide pharmacophore element suggests that this substitution pattern may confer enhanced target engagement across related heterocyclic amide series through favorable dipole interactions and metabolic stabilization of the N-aryl ring [2].

Fluorine substitution Metabolic stability Target binding affinity

Ortho-Bromine Benzamido Substituent: Potential for Halogen Bonding and Target Engagement vs. Para-Bromo and Non-Brominated Analogs

The ortho-bromine substitution on the C3 benzamido ring of CAS 888446-94-4 is a structurally addressable differentiation point from its para-bromo isomer, 3-(4-bromobenzamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS 887876-25-7, MW: 453.26, XLogP3: 5.7) [1]. Ortho-substituted bromine can participate in halogen bonding interactions (C–Br···O/N) with protein backbone carbonyls or side-chain residues, a phenomenon distinct from the steric and electronic effects of para-substitution [2]. In the structurally related benzofuran bromodomain inhibitor series (Patent WO2017/064876), ortho-substituted bromobenzofuran derivatives have been explored for their capacity to engage bromodomain acetyl-lysine binding pockets through halogen bond formation, a mechanism not accessible to para-substituted or non-halogenated analogs [3]. While direct binding data for CAS 888446-94-4 against specific bromodomain targets are not publicly available, the ortho-bromine geometry represents a rational structural feature for inclusion in bromodomain-focused or halogen-bonding-optimized screening libraries.

Halogen bonding Structure-based design Bromodomain inhibition

Class-Level Anti-Inflammatory Potential: PDE4 and TNF Inhibition vs. In-Class Benzofuran-2-Carboxamide Baseline

The benzofuran-2-carboxamide scaffold to which CAS 888446-94-4 belongs is explicitly claimed as a pharmacophore for dual PDE4/TNF inhibition in the foundational Darwin Discovery patent family (US5925636, US5972936, EP0873331), which teaches that compounds of this general formula are useful for treating disease states modulated by inhibition of PDE IV and/or TNF production, including asthma, chronic bronchitis, rheumatoid arthritis, and other inflammatory conditions [1]. In benchmarking studies, structurally optimized benzofuran-based PDE4 inhibitors have achieved IC₅₀ values as low as 0.07 nM against PDE4 isolated from human U937 cells [2], while the broader benzofuran-2-carboxamide class has demonstrated PDE4 inhibitory IC₅₀ values in the range of 200 nM to 553 nM for representative compounds [3]. Although CAS 888446-94-4 itself has not been individually profiled in published PDE4 or TNF assays, its structural conformity to the patented pharmacophore—including the critical amide connectivity at both the C2 and C3 positions of the benzofuran core—places it within the claimed active chemical space for these therapeutic targets.

PDE4 inhibition TNF-alpha modulation Anti-inflammatory screening

Antiproliferative Activity Expectation vs. Structurally Characterized Benzofuran-2-Carboxamide Derivatives

Hranjec et al. (2013) characterized the antiproliferative profiles of 16 benzofuran-2-carboxamide derivatives (compounds 3a–j and 6a–f) across a panel of human tumor cell lines, establishing that compounds within this class exhibit selective, concentration-dependent antiproliferative effects in the micromolar range [1]. Key reference data points from this study include: compound 6f (2-imidazolynyl substituted) demonstrated selectivity toward the SK-BR-3 breast carcinoma cell line, while compound 3h (2-N-acetamidopyridyl substituted) and compound 3i (2-imidazolynyl substituted amide) exhibited selective antiproliferative effects on the SW620 colon carcinoma cell line [1]. Compounds 3h and 6f induced apoptosis through caspase activation, whereas compound 3i acted through a non-apoptotic cell death mechanism, indicating that subtle structural variations within the benzofuran-2-carboxamide class produce mechanistically distinct cellular responses [1]. CAS 888446-94-4, bearing structurally unique 2-bromobenzamido and 3,4-difluorophenyl substituents not represented in the Hranjec series, represents an untested but chemically distinct member of this pharmacologically validated class with antiproliferative screening potential.

Anticancer screening Cytotoxicity panel Apoptosis induction

Recommended Research and Industrial Application Scenarios for CAS 888446-94-4


Anti-Inflammatory Drug Discovery: PDE4 and TNF Pathway Screening

CAS 888446-94-4 is structurally aligned with the benzofuran-2-carboxamide pharmacophore claimed in the Darwin Discovery patent family (US5925636, WO9744337) for dual PDE4/TNF inhibition [1]. This compound can serve as a screening candidate in PDE4 enzymatic assays (recombinant PDE4A, PDE4B, PDE4D isoforms) and TNF-α release assays in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or U937 cells. The compound's 3,4-difluorophenyl motif and 2-bromobenzamido substitution distinguish it from previously profiled benzofuran-2-carboxamide PDE4 inhibitors, providing novel chemical matter for hit expansion and SAR exploration in respiratory (asthma, COPD) and autoimmune (rheumatoid arthritis, psoriasis) disease programs.

Oncology Screening Libraries: Antiproliferative Profiling Against Solid Tumor Cell Panels

Based on the established antiproliferative activity of benzofuran-2-carboxamide derivatives demonstrated by Hranjec et al. (2013), who reported selective micromolar-range activity with mechanistically distinct cell death responses (apoptotic vs. non-apoptotic) [1], CAS 888446-94-4 is a suitable candidate for inclusion in targeted anticancer screening libraries. Recommended initial screening panels should include SK-BR-3 (breast), SW620 (colon), MiaPaCa-2 (pancreatic), and MCF-7 (breast) cell lines, with dose-response analysis to determine IC₅₀ values and subsequent mechanistic follow-up (caspase activation, cell cycle analysis) for active compounds. The compound's ortho-bromine substituent may confer distinct target engagement profiles not observed in previously tested benzofuran-2-carboxamide analogs.

Bromodomain and Epigenetic Target Screening: Halogen Bonding-Enabled Ligand Discovery

The ortho-bromine substituent on the C3 benzamido ring of CAS 888446-94-4 provides a geometrically positioned halogen bond donor, a feature of documented relevance to bromodomain inhibitor design as taught in Patent WO2017/064876 for benzo[b]furan-based bromodomain ligands [1]. This compound is well-suited for screening against the BET bromodomain family (BRD2, BRD3, BRD4, BRDT) using thermal shift assays (TSA), AlphaScreen competition assays, or isothermal titration calorimetry (ITC). The compound's structural differentiation from para-bromo isomers (e.g., CAS 887876-25-7) provides an opportunity to probe the geometric requirements of halogen bonding in acetyl-lysine binding pockets, a parameter not addressable with para-substituted or non-halogenated benzofuran-2-carboxamide analogs.

Physicochemical and Drug-Likeness Assessment in Early Lead Optimization

With a molecular weight of 471.26 g/mol, an estimated XLogP3 of 5.5–6.0, and 2 hydrogen bond donors, CAS 888446-94-4 sits at the boundary of Lipinski's Rule of Five compliance [1]. This compound can serve as a tool molecule for studying the impact of dual halogenation (bromine + fluorine) on solubility, permeability (Caco-2 or PAMPA assays), metabolic stability (human liver microsomes), and plasma protein binding. Comparative profiling against its non-brominated analog (3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide, MW ~391) and its mono-fluoro analog (CAS 862977-69-3, MW 453.27) can generate halogen-dependent ADME structure-property relationships applicable across the benzofuran-2-carboxamide chemical series.

Quote Request

Request a Quote for 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.